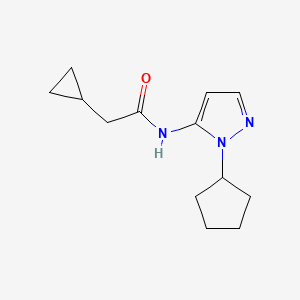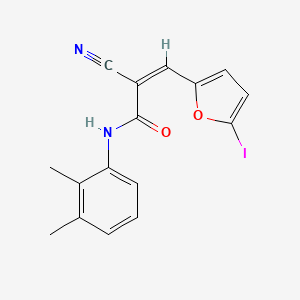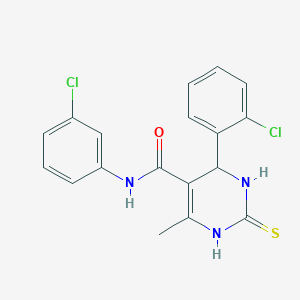![molecular formula C13H16N2O B5111258 1-[3-(4-methylphenoxy)propyl]-1H-imidazole](/img/structure/B5111258.png)
1-[3-(4-methylphenoxy)propyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-methylphenoxy)propyl]-1H-imidazole, also known as MPPIM, is a synthetic compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
科学的研究の応用
1-[3-(4-methylphenoxy)propyl]-1H-imidazole has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In chemical biology, this compound has been employed as a tool compound for the study of protein-protein interactions.
作用機序
The mechanism of action of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole is not fully understood, but it is believed to involve the modulation of protein-protein interactions. This compound has been shown to bind to the 14-3-3 protein, a key regulator of several cellular processes, including cell cycle progression, apoptosis, and signal transduction. By binding to the 14-3-3 protein, this compound may disrupt the interaction between the 14-3-3 protein and its target proteins, leading to altered cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In inflammation models, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, leading to decreased inflammation and tissue damage. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation, suggesting a potential therapeutic role in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-[3-(4-methylphenoxy)propyl]-1H-imidazole has several advantages for lab experiments, including its high purity, stability, and availability. This compound can be easily synthesized in large quantities, making it a cost-effective tool compound for research. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. Careful dose-response studies should be conducted to determine the optimal concentration range for this compound in different experimental settings.
将来の方向性
There are several future directions for the research on 1-[3-(4-methylphenoxy)propyl]-1H-imidazole. First, further studies are needed to elucidate the exact mechanism of action of this compound and its binding partners. Second, the potential therapeutic applications of this compound in various diseases should be explored in more detail, including in vivo studies in animal models. Third, the development of new this compound derivatives with improved pharmacokinetic and pharmacodynamic properties should be pursued to enhance their therapeutic potential. Fourth, the use of this compound as a tool compound for the study of protein-protein interactions should be expanded to other cellular pathways and processes. Finally, the potential applications of this compound in other fields of science, such as materials science and nanotechnology, should be investigated.
合成法
The synthesis of 1-[3-(4-methylphenoxy)propyl]-1H-imidazole involves the reaction of 4-methylphenol with 3-bromopropylamine, followed by the cyclization of the resulting intermediate with imidazole-1-carboxaldehyde. The final product is obtained after purification through column chromatography. The yield of this compound is around 50%, and the purity can be increased through recrystallization.
特性
IUPAC Name |
1-[3-(4-methylphenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-12-3-5-13(6-4-12)16-10-2-8-15-9-7-14-11-15/h3-7,9,11H,2,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMJKUZAILIVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5111196.png)
![methyl 4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate](/img/structure/B5111201.png)
![2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5111204.png)
![4-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5111214.png)
![3-(acetyloxy)-10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium iodide](/img/structure/B5111221.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5111224.png)

![3,4-dichloro-N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5111240.png)
![N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111246.png)
![1-(2-ethoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5111254.png)
![N-{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5111263.png)
